2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides and features a thiazolo[5,4-b]pyridine moiety, which is known for its biological and medicinal significance.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole could potentially be influenced by environmental factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate thiourea derivatives in the presence of halides and a suitable base. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the cyclization reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters to ensure consistency and yield. Large-scale reactions might involve continuous flow processes or batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The thiazolo[5,4-b]pyridine core can be reduced to form thiazolines or thiazolidines.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or chromic acid, under acidic or basic conditions.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophiles like nitric acid or halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: : Sulfonyl chlorides, sulfonic acids.
Reduction: : Thiazolines, thiazolidines.
Substitution: : Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its interaction with biological targets, such as enzymes or receptors.
Medicine: : Investigating its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolo[5,4-b]pyridine derivatives show promise.
Industry: : Use in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the trimethyl groups and the sulfonamide moiety. Similar compounds might include other thiazolo[5,4-b]pyridine derivatives or sulfonamides, but the presence of the trimethyl groups and the specific substitution pattern on the phenyl ring sets it apart.
List of Similar Compounds
Thiazolo[5,4-b]pyridine derivatives without the trimethyl groups.
Other sulfonamide compounds with different substituents on the aromatic ring.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-13-11-15(3)20(12-14(13)2)29(26,27)25-18-8-5-7-17(16(18)4)21-24-19-9-6-10-23-22(19)28-21/h5-12,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJGVUBYANYKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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